

# An In-depth Technical Guide to 2-Chloro-4-methoxypyrimidine

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## Compound of Interest

Compound Name: 5-Chloro-4-methoxypyrimidine

Cat. No.: B054106

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CAS Number: 22536-63-6

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxypyrimidine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the synthesis of biologically active molecules.

## Physicochemical Properties

2-Chloro-4-methoxypyrimidine is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	22536-63-6	[1]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	[1][2]
Molecular Weight	144.56 g/mol	[1][2]
Melting Point	54-57 °C	[1][3]
Boiling Point	96-97 °C at 18 Torr	
Appearance	White to light yellow crystalline powder	
Solubility	Soluble in organic solvents like methanol and ethyl acetate.	
IUPAC Name	2-chloro-4-methoxypyrimidine	[2]
SMILES	<chem>COC1=NC(=NC=C1)Cl</chem>	[2]
InChI Key	BDXYNMVQMBCTDB-UHFFFAOYSA-N	[2]

## Analytical Data

A summary of the key spectral data for 2-Chloro-4-methoxypyrimidine is provided below.

Technique	Data
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ) δ: 8.30 (d, J= 5.6 Hz ,1H), 6.68 (s, J= 5.6 Hz ,1H), 4.02 (s, 3H)
<sup>13</sup> C NMR	Spectral data available in chemical databases.
Mass Spectrometry	ESI-MS (M+H) <sup>+</sup> : 145.0

## Synthesis of 2-Chloro-4-methoxypyrimidine

The following section details a common and effective experimental protocol for the synthesis of 2-Chloro-4-methoxypyrimidine.

## Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This synthesis involves the selective nucleophilic substitution of one chlorine atom in 2,4-dichloropyrimidine with a methoxy group.

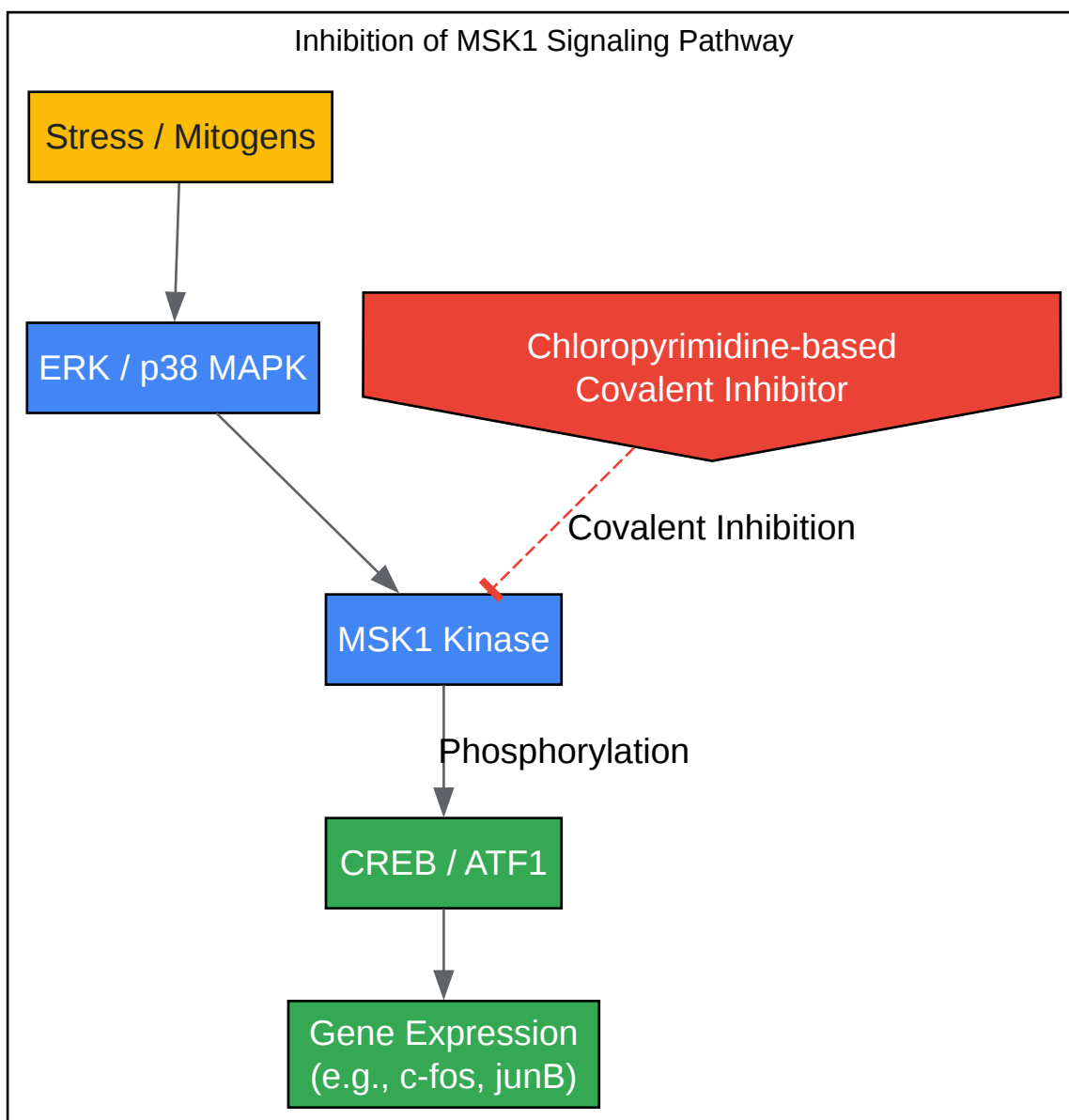
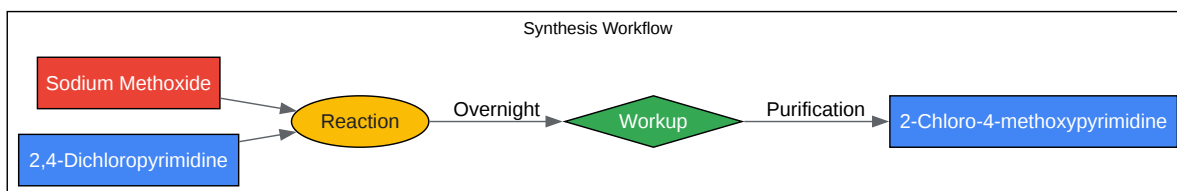
### Materials:

- 2,4-Dichloropyrimidine
- Sodium methoxide ( $\text{CH}_3\text{ONa}$ )
- Methanol ( $\text{MeOH}$ )
- Ethyl acetate
- Water
- Brine

### Procedure:

- Dissolve 2,4-dichloropyrimidine (e.g., 41.8 g, 280 mmol) in methanol (900 mL) in a suitable reaction vessel.
- Cool the solution to 0 °C using an ice bath.
- Separately, prepare a solution of sodium methoxide (e.g., 15.2 g, 280 mmol) in methanol (100 mL).
- Slowly add the sodium methoxide solution to the cooled 2,4-dichloropyrimidine solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

- Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a white solid.
- Dilute the solid with water (400 mL) and extract the product with ethyl acetate (3 x 500 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 2-chloro-4-methoxypyrimidine as a white solid.



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## References

- 1. 2-Chloro-4-methoxypyrimidine 98 22536-63-6 [sigmaaldrich.com]
- 2. 2-Chloro-4-methoxypyrimidine | C<sub>5</sub>H<sub>5</sub>ClN<sub>2</sub>O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
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